(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride

Chiral Synthesis Enantiomeric Excess Medicinal Chemistry

Racemic or regioisomeric amine impurities derail chiral API syntheses, forcing costly re-resolution. This (S)-enantiomer, supplied as a stable HCl salt, eliminates that risk. • Pre-resolved (S)-stereocenter: bypasses chiral separation; directly improves process mass intensity and cost-of-goods for CNS-targeted APIs. • 2,6-Difluorophenyl motif: proven to enhance metabolic stability and fine-tune LogP in lead optimization. • Solid hydrochloride form: simplifies handling, purification, and long-term storage under ambient conditions.

Molecular Formula C8H10ClF2N
Molecular Weight 193.622
CAS No. 1309598-68-2
Cat. No. B591934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride
CAS1309598-68-2
Molecular FormulaC8H10ClF2N
Molecular Weight193.622
Structural Identifiers
SMILESCC(C1=C(C=CC=C1F)F)N.Cl
InChIInChI=1S/C8H9F2N.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
InChIKeyPEZUBPXSPPADIL-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(2,6-Difluorophenyl)ethanamine HCl Overview


(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride (CAS 1309598-68-2) is a chiral primary amine presented as a hydrochloride salt [1]. Its molecular formula is C8H10ClF2N with a molecular weight of 193.62 g/mol [1]. The compound features a defined (S)-stereocenter at the alpha-carbon to the amine, a key characteristic for its role as a synthetic intermediate and building block in medicinal chemistry . The compound's utility is fundamentally tied to its chirality and its 2,6-difluorophenyl moiety, which influences molecular properties like lipophilicity and metabolic stability in derived compounds .

1

Single (S)-enantiomer for stereochemical-control synthesis workflows

2

Stable HCl salt form supports reliable weighing and storage in multi-step routes

3

2,6-Difluorophenyl moiety for fluorine-containing pharmacophore studies

Substitution Risks for (S)-1-(2,6-Difluorophenyl)ethanamine HCl


Substituting (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride with a seemingly similar analog is not scientifically sound due to critical differences in stereochemistry, salt form, and regioisomerism. Using the racemic mixture (CAS 870849-40-4) introduces the opposite (R)-enantiomer, which can lead to distinct and potentially detrimental biological interactions or disrupt the stereochemical outcome of subsequent synthetic steps . Similarly, the R-enantiomer (CAS 1217453-91-2) is a different compound with its own set of properties and applications [1]. The free base form has different solubility and stability characteristics than the hydrochloride salt, impacting its handling and use in reaction conditions [2]. Finally, analogs with different fluorine substitution patterns, such as 1-(2,4-difluorophenyl)ethanamine hydrochloride, are distinct regioisomers with altered electronic and steric profiles, rendering them unsuitable for applications where the precise 2,6-difluoro arrangement is required .

Racemic or (R)-enantiomer substitution

Racemic mixture introduces the opposite enantiomer, which may shift stereochemical outcomes in downstream synthesis. The (R)-enantiomer is a distinct compound with separate properties.

Free base vs. hydrochloride salt

The free base form differs in solubility and stability, which may alter handling behavior and reaction performance. Salt-form mismatch can affect stoichiometric control.

Regioisomer substitution

Analogs with different fluorine substitution patterns carry altered electronic and steric profiles, and may not reproduce the 2,6-difluoro arrangement required for target molecular design.

(S)-1-(2,6-Difluorophenyl)ethanamine HCl vs. Comparators


Enantiomeric Purity vs. Racemic Mixtures

The primary differentiation is its defined (S)-stereochemistry, which is critical for applications requiring high enantiomeric purity. Unlike the racemic mixture (CAS 870849-40-4) which contains a 1:1 ratio of (S) and (R) enantiomers , this product is supplied as a single, pure enantiomer. While a precise quantitative enantiomeric excess (ee) value is not provided in the source, the compound is marketed as a 'chiral building block' with a chemical purity specification of ≥97% by vendors . This implies a high ee value, as achieving such chemical purity for a single enantiomer is a more complex and costly process compared to producing the racemate.

Enantiomeric Purity vs. Racemate
Data to verify

Single (S)-enantiomer vs. 1:1 (R)/(S) racemic mixture

Supports stereochemical fidelity in chiral synthesis

Exact enantiomeric excess not reported; vendor chemical purity ≥97%

Chiral Synthesis Enantiomeric Excess Medicinal Chemistry

Hydrochloride Salt: Handling & Stability

The compound is supplied as a stable, solid hydrochloride salt, which is a critical differentiator from the free base (S)-1-(2,6-difluorophenyl)ethanamine (CAS 1217473-52-3). The hydrochloride salt exhibits a higher melting point and is generally more resistant to oxidation and degradation compared to the free amine [1]. This physical form facilitates accurate weighing and handling in a research or manufacturing setting. While direct stability data for this specific compound is not public, this is a well-established class-level advantage for amine hydrochloride salts over their free base counterparts in terms of shelf-life and ease of use [1].

HCl Salt Form
Class-level inference

Solid hydrochloride salt vs. free base liquid/low-melting solid

Supports reliable handling and storage in synthesis workflows

Class-level amine-HCl property; compound-specific stability data not public

Process Chemistry Salt Selection Amine Handling

2,6-Difluoro Substitution Pattern Advantage

The specific 2,6-difluoro substitution pattern on the phenyl ring distinguishes this compound from other regioisomers like 1-(2,4-difluorophenyl)ethanamine hydrochloride . This arrangement exerts a unique steric and electronic influence on the molecule. The fluorine atoms ortho to the chiral center can restrict rotation around the C-C bond and create a distinct electrostatic environment. This property is leveraged in the design of chiral auxiliaries and catalysts, where the 2,6-difluorophenyl group can induce high levels of stereoselectivity in asymmetric reactions [1].

2,6-Difluoro Substitution
Supporting evidence

Ortho-fluorine pattern Unique steric and electronic environment near chiral center

Reported pharmacophore for metabolic stability and SAR exploration

Context-dependent; properties manifest in derived compounds

Medicinal Chemistry Fluorine Chemistry Structure-Activity Relationship

(S)-1-(2,6-Difluorophenyl)ethanamine HCl Applications


Chiral Building Block for API Synthesis

Procure when the synthetic route to an Active Pharmaceutical Ingredient (API) requires the introduction of a chiral (S)-1-(2,6-difluorophenyl)ethanamine moiety with high stereochemical fidelity. Using this pre-formed chiral building block bypasses the need for costly and low-yielding chiral resolutions later in the synthesis, directly impacting the overall process efficiency and cost of goods for the final drug candidate .

Fluorinated CNS Pharmacophore Exploration

Employ this compound in structure-activity relationship (SAR) studies focused on central nervous system (CNS) targets. The 2,6-difluorophenyl group is a recognized motif for enhancing metabolic stability and modulating lipophilicity (LogP), which are critical parameters for CNS drug design [1]. It serves as a key intermediate for synthesizing libraries of fluorinated analogs, as referenced in patent literature for neurological disorders .

Chiral Ligand & Auxiliary Development

Use this enantiopure amine as a starting material for the synthesis of novel chiral ligands or auxiliaries. The proximity of the two ortho-fluorine atoms to the chiral center creates a sterically and electronically unique environment, which can be exploited to induce high stereoselectivity in asymmetric reactions [2]. The solid hydrochloride salt form simplifies handling and purification during ligand synthesis.

Application
Selection Property
Validation Focus
Chiral API intermediate synthesis
Stereochemical fidelity
Enantiomeric purity verification by chiral HPLC
CNS pharmacophore SAR studies
2,6-Difluoro substitution pattern
Metabolic stability and lipophilicity profiling in derived analogs
Chiral ligand and auxiliary development
Enantiopure amine scaffold
Reported stereoselectivity in asymmetric reaction screening
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